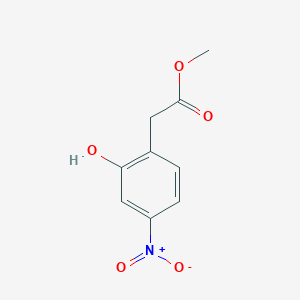
Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a hydroxy group at the 2-position and a nitro group at the 4-position, and the carboxylic acid group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester typically involves the esterification of 2-hydroxy-4-nitrobenzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield by maintaining optimal reaction conditions throughout the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Ammonia (NH3) or ethanol (C2H5OH) under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-nitrobenzaldehyde.
Reduction: Formation of 2-hydroxy-4-aminobenzeneacetic acid methyl ester.
Substitution: Formation of 2-hydroxy-4-nitrobenzeneacetamide or 2-hydroxy-4-nitrobenzeneethanol.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, 4-hydroxy-, methyl ester: Similar structure but lacks the nitro group, which affects its reactivity and applications.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains an additional methoxy group, which can influence its chemical properties and biological activity.
Benzeneacetic acid, 2-hydroxy-, methyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
Benzeneacetic acid, 2-hydroxy-4-nitro-, methyl ester is unique due to the presence of both hydroxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
methyl 2-(2-hydroxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)4-6-2-3-7(10(13)14)5-8(6)11/h2-3,5,11H,4H2,1H3 |
Clave InChI |
JDIGPSVAULCECW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)

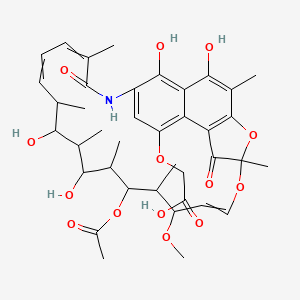
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
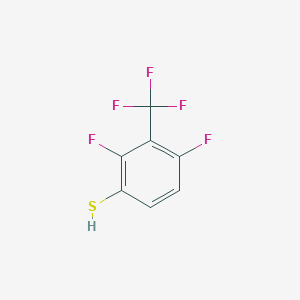

![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
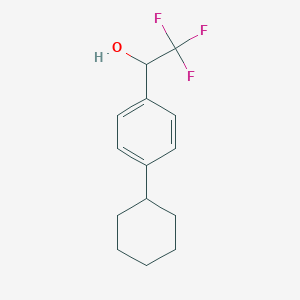
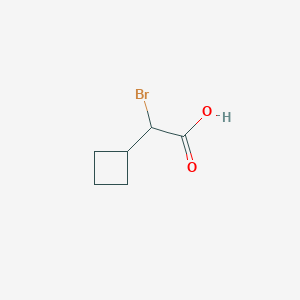


![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)
